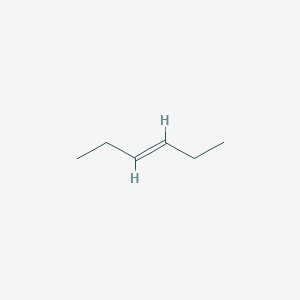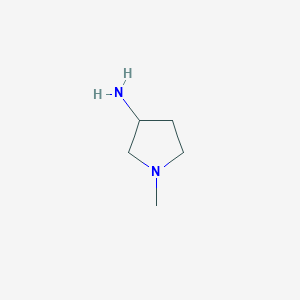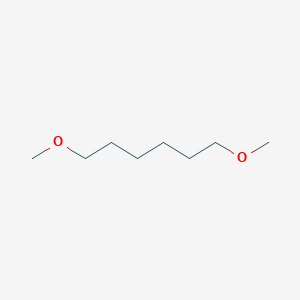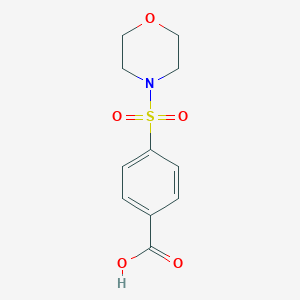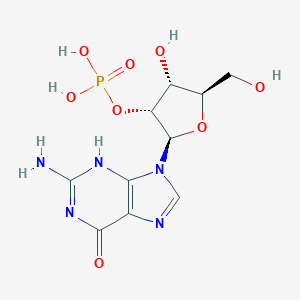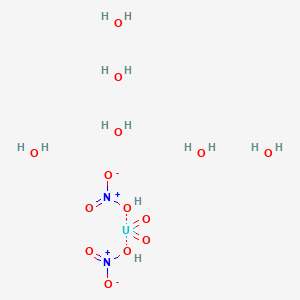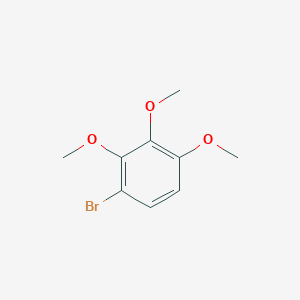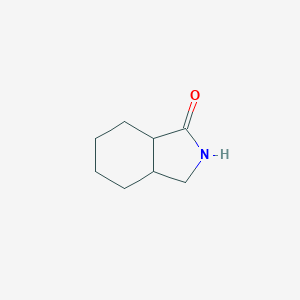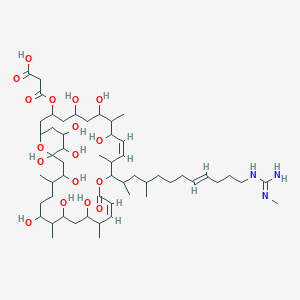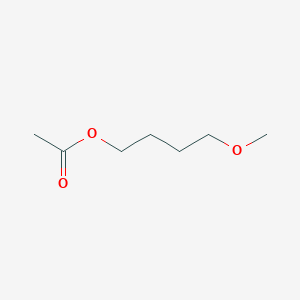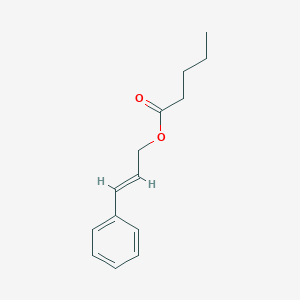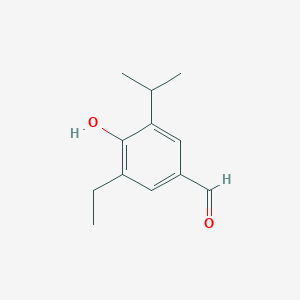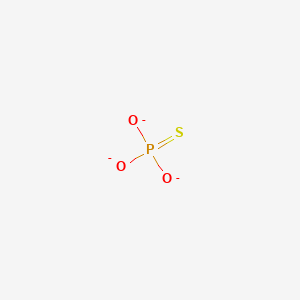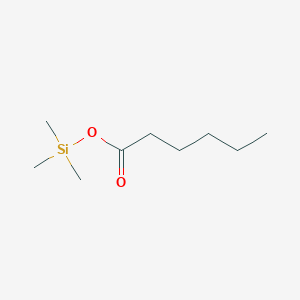
Hexanoic acid, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, trimethylsilyl ester, also known as TMS hexanoate, is a chemical compound that is widely used in scientific research. It is a derivative of hexanoic acid, a naturally occurring fatty acid found in many foods. TMS hexanoate is often used as a reagent in organic synthesis and as a reference standard in analytical chemistry. In
Wirkmechanismus
Hexanoic acid, trimethylsilyl ester hexanoate is an ester that can be hydrolyzed by esterases in the body to release hexanoic acid and trimethylsilanol. Hexanoic acid is a fatty acid that can be metabolized by the body to produce energy. Trimethylsilanol is a volatile compound that can be excreted in the breath and urine.
Biochemical and Physiological Effects:
Hexanoic acid, trimethylsilyl ester hexanoate has no known direct biochemical or physiological effects on the body. However, hexanoic acid, the hydrolysis product of Hexanoic acid, trimethylsilyl ester hexanoate, has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been implicated in the regulation of appetite and energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Hexanoic acid, trimethylsilyl ester hexanoate is a stable compound that can be easily synthesized and purified. It is also a volatile compound that can be easily detected by GC-MS analysis. However, Hexanoic acid, trimethylsilyl ester hexanoate is not a natural compound and may not accurately reflect the metabolism of hexanoic acid in the body. It is also a toxic compound that should be handled with care.
Zukünftige Richtungen
There are several future directions for research on Hexanoic acid, trimethylsilyl ester hexanoate. One direction is to investigate its potential as a biomarker for metabolic disorders such as diabetes and obesity. Another direction is to explore its use as a therapeutic agent for microbial infections and inflammatory diseases. Additionally, further research is needed to understand the metabolism and physiological effects of hexanoic acid in the body.
Synthesemethoden
Hexanoic acid, trimethylsilyl ester hexanoate can be synthesized by reacting hexanoic acid with trimethylsilyl chloride in the presence of a catalyst such as triethylamine. The reaction produces Hexanoic acid, trimethylsilyl ester hexanoate and hydrochloric acid as byproducts. The product can be purified by distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, trimethylsilyl ester hexanoate is widely used in scientific research as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis. It is used to identify and quantify fatty acid methyl esters in biological samples such as blood, urine, and tissues. Hexanoic acid, trimethylsilyl ester hexanoate is also used as a reagent in organic synthesis to introduce the hexanoate group into molecules.
Eigenschaften
CAS-Nummer |
14246-15-2 |
|---|---|
Produktname |
Hexanoic acid, trimethylsilyl ester |
Molekularformel |
C9H20O2Si |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
trimethylsilyl hexanoate |
InChI |
InChI=1S/C9H20O2Si/c1-5-6-7-8-9(10)11-12(2,3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
CYXNJMDACJPPRR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCC(=O)O[Si](C)(C)C |
Synonyme |
Hexanoic acid trimethylsilyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



